molecular formula C20H22N4O3 B1261822 DND-160 dye

DND-160 dye

Cat. No.: B1261822
M. Wt: 366.4 g/mol
InChI Key: RPIXXMOFBZXOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DND-160 dye is a member of 1,3-oxazoles. It has a role as a fluorochrome.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[4-(5-pyridin-4-yl-1,3-oxazol-2-yl)phenoxy]acetamide

InChI

InChI=1S/C20H22N4O3/c1-24(2)12-11-22-19(25)14-26-17-5-3-16(4-6-17)20-23-13-18(27-20)15-7-9-21-10-8-15/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)

InChI Key

RPIXXMOFBZXOQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)COC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=NC=C3

Origin of Product

United States

Scientific Research Applications

Measurement of Lysosomal pH

One of the primary applications of DND-160 is in the measurement of lysosomal pH. Researchers have utilized this dye to assess the acidity within lysosomes, which is crucial for understanding various cellular processes, including autophagy and protein degradation. The dye's fluorescence intensity varies with pH, enabling precise quantification of lysosomal acidity.

Case Study: Lysosomal pH Measurement

  • Objective : To determine the pH of isolated lysosomes using DND-160.
  • Method : Cells were treated with DND-160 at a concentration of 0.5 µM, and fluorescence was measured using a fluorometer. A standard curve was generated by plotting the fluorescence ratio against known pH values.
  • Findings : The study demonstrated significant variations in lysosomal pH across different cell types, highlighting the dye's effectiveness as a pH indicator .

Characterization Under High Hydrostatic Pressures

DND-160 has also been characterized under high hydrostatic pressures to understand its behavior in extreme conditions. This application is particularly relevant for studies involving deep-sea organisms or high-pressure environments.

Case Study: High Hydrostatic Pressure Characterization

  • Objective : To evaluate the fluorescence response of DND-160 under varying pressures.
  • Method : The dye was tested in different pH buffers (acetate, MOPS, BES) under controlled pressure conditions.
  • Findings : Results indicated that DND-160 exhibited pressure sensitivity distinct from other dyes like SNARF and SNAFL, suggesting its potential for specialized applications in high-pressure biophysical studies .

Preparation Methods

Chemical Synthesis and Structural Characteristics

The chemical synthesis of LysoSensor Yellow/Blue DND-160 is described in specialized literature as involving the formation of an acridine-based homodimer with solvatochromic properties. The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is listed as N-(3-(6-(dimethylamino)-2-benzofuranyl)phenyl)-N-(4-(6-(dimethylamino)-2-benzofuranyl)phenyl)amine, with a molecular formula of C₃₄H₃₂N₄O₂ and a molecular weight of 528.65 g/mol. The synthesis procedure likely involves:

  • Coupling of benzofuran derivatives with dimethylamine groups to form the solvatochromic core.
  • Dimerization via a piperazine linker to enhance pH sensitivity and intramolecular charge transfer (ICT) characteristics.
  • Purification via column chromatography to isolate the final product, as indicated by its 99% purity in commercial formulations.

While the exact reaction conditions (e.g., catalysts, solvents) are proprietary, the dye’s structure aligns with known acridine-based fluorophores optimized for lysosomal targeting.

Formulation and Stability Protocols

Commercial preparations of DND-160 are supplied as 1 mM stock solutions in anhydrous DMSO, with aliquots recommended for long-term storage at -5°C to -30°C. Critical formulation parameters include:

Table 1: Physicochemical Properties of DND-160
Property Value
pKa 4.2 ± 0.1
Absorption maxima (nm) 329 (protonated), 384 (deprotonated)
Emission maxima (nm) 440 (protonated), 540 (deprotonated)
Quantum yield 0.42 (protonated), 0.38 (deprotonated)
Solubility >10 mg/mL in DMSO

Stability tests indicate that repeated freeze-thaw cycles degrade dye performance by 15–20% after five cycles, necessitating single-use aliquots.

Laboratory Preparation for Cellular Imaging

Stock Solution Preparation

  • Thawing : Warm frozen aliquots to room temperature (20–25°C) for 10 minutes, protected from light.
  • Dilution : Dilute 1 mM stock to working concentrations (1–5 μM) in phenol red-free cell culture medium.

Cell Staining Protocol

  • Incubation : Treat cells with 1–5 μM DND-160 in culture medium for 1–5 minutes at 37°C.
  • Rinsing : Wash twice with phosphate-buffered saline (PBS) to remove extracellular dye.
  • Imaging : Acquire fluorescence using dual excitation (329 nm and 384 nm) and emission filters (440 nm and 540 nm).
Table 2: Confocal Microscope Settings for DND-160
Parameter Value
Excitation wavelengths 329 nm, 384 nm
Emission filters 440/40 nm, 540/50 nm
Objective magnification 63× oil immersion
Pixel resolution 1024 × 1024

Pressure-Tolerant Formulation Adjustments

DND-160 retains functionality under hydrostatic pressures up to 510 atm, making it suitable for deep-sea organism studies. Modifications for high-pressure experiments include:

  • Buffer selection : Use 25 mM HEPES buffer (pH 4.0–7.5) to minimize pressure-induced pKa shifts.
  • Deprotonation monitoring : Track the 540 nm emission peak, which exhibits a piezochromic blue shift of 12 nm per 100 atm.

Industrial-Scale Production Considerations

While detailed industrial synthesis data are undisclosed, patent analogs suggest:

  • Batch synthesis : 10–20 kg batches with a yield of 65–70% after purification.
  • Quality control : High-performance liquid chromatography (HPLC) purity thresholds >98% and endotoxin levels <0.1 EU/mL.

Q & A

Q. What is the mechanism of pH-dependent fluorescence in DND-160, and how does it enable ratiometric measurements?

DND-160 is a dual-excitation/dual-emission ratiometric probe with fluorescence properties that shift depending on environmental pH. In neutral conditions (pH ~7), it emits blue fluorescence (Ex/Em = 329 nm/440 nm), while acidic environments (pH <5.5) trigger yellow fluorescence (Ex/Em = 384 nm/540 nm). This pH-dependent spectral shift allows researchers to calculate the ratio of yellow-to-blue fluorescence intensity, which correlates with pH values. Calibration curves generated using buffered solutions at known pH levels are essential for quantification .

Q. What is the standard protocol for loading DND-160 into lysosomes, and how does incubation time affect results?

Cells are typically incubated with 1–5 µM DND-160 in culture medium for 5–30 minutes at 37°C, followed by PBS washes. Shorter incubation times (5 min) minimize non-specific staining of non-lysosomal compartments (e.g., Golgi or early endosomes), while longer durations risk dye accumulation in alkaline organelles, skewing pH measurements . For secretory granules (e.g., in INS-1 cells), a 5-minute loading time is sufficient to avoid artifacts .

Q. How do researchers validate lysosomal localization of DND-160 in live-cell experiments?

Colocalization with lysosomal markers (e.g., LAMP1 immunostaining or dextran-conjugated probes) is critical. Confocal microscopy confirms lysosomal specificity, as unconjugated DND-160 may label other acidic compartments (e.g., endosomes). Dextran-conjugated variants improve lysosomal targeting by relying on endocytic uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in lysosomal pH measurements caused by cell-type-specific dye uptake or organelle heterogeneity?

Discrepancies arise from differences in lysosomal maturation, dye retention, or non-lysosomal staining. To address this:

  • Use dextran-conjugated DND-160 for lysosome-specific targeting .
  • Combine with organelle markers (e.g., Golgi-RFP) to exclude non-lysosomal signals .
  • Apply pharmacological agents (e.g., bafilomycin A1) to inhibit lysosomal acidification as a control .

Q. What experimental designs are recommended for adapting DND-160 to non-lysosomal acidic compartments (e.g., secretory granules)?

For secretory granules (pH 5.0–6.0), validate DND-160 specificity using colocalization with granule markers (e.g., syncollin-pHluorin). Optimize loading times (e.g., 5 min) to avoid lysosomal overlap and use NH4Cl treatment to confirm pH responsiveness . Adjust excitation/emission wavelengths to match the target pH range (e.g., 329/440 nm for neutral granules) .

Q. How should researchers analyze ratiometric data to account for cell-to-cell variability or instrument sensitivity?

  • Normalize fluorescence ratios to internal controls (e.g., cells treated with pH calibration buffers).
  • Use high-throughput imaging systems (e.g., Operetta) with automated analysis software (e.g., Columbus) to standardize data across replicates .
  • Generate pH calibration curves for each experiment using monensin/nigericin in MES buffers (pH 3.5–6.0) .

Q. What are the limitations of DND-160 in long-term lysosomal pH tracking, and how can they be mitigated?

Prolonged exposure (>30 min) leads to photobleaching and leakage from lysosomes. To mitigate:

  • Limit imaging duration and use low dye concentrations (1–2 µM).
  • Combine with lysosome-stabilizing agents (e.g., leupeptin) to prevent dye redistribution .
  • For dynamic studies, use time-lapse imaging with minimal light exposure .

Methodological Best Practices

  • Calibration: Always include pH calibration curves using buffered solutions (pH 3.5–6.0) and ionophores to validate instrument settings .
  • Controls: Use NH4Cl (alkalinization) or bafilomycin A1 (acidification blockade) as positive/negative controls .
  • Data Interpretation: Report both absolute pH values and fluorescence ratios to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.